6-isocyanato-1,3-benzoxazole
Description
Properties
CAS No. |
1509042-96-9 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isocyanato 1,3 Benzoxazole
Precursor Synthesis and Intermediate Derivatization Strategies
The initial and critical phase in synthesizing 6-isocyanato-1,3-benzoxazole involves the creation of a stable benzoxazole (B165842) precursor that is appropriately substituted at the C6 position. This precursor then undergoes further chemical changes to introduce a group that can be readily converted to an isocyanate.
The formation of the benzoxazole ring system generally involves the condensation of a 2-aminophenol (B121084) derivative with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester. researchgate.netacs.org To achieve substitution at the C6 position of the benzoxazole, a 2-aminophenol with a substituent at the corresponding 4-position is required. For the ultimate synthesis of this compound, precursors like 6-aminobenzoxazole or benzoxazole-6-carboxylic acid are ideal.
The synthesis of benzoxazole-6-carboxylic acid can be achieved by the condensation of 4-amino-3-hydroxybenzoic acid with a suitable cyclizing agent. A variety of catalysts, including Brønsted or Lewis acids like polyphosphoric acid (PPA) or ionic liquids, can facilitate this ring closure. researchgate.netrsc.org Similarly, 6-nitrobenzoxazole, a precursor to 6-aminobenzoxazole, can be synthesized from 2-amino-4-nitrophenol. google.com Subsequent reduction of the nitro group yields the desired 6-aminobenzoxazole.
Several synthetic methods for producing substituted benzoxazoles are summarized in the table below.
| Product | Reactants | Catalyst/Reagents | Conditions | Yield |
| 2-Arylbenzoxazoles | 2-Aminophenol, Aromatic Aldehydes | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | High |
| 2-Substituted Benzoxazoles | 2-Aminophenol, Carboxylic Acids | Polyphosphoric Acid (PPA) | 145-150 °C | Good to Excellent |
| 2-Arylbenzoxazoles | 2-Aminophenol, Aromatic Aldehydes | Zinc Sulfide (ZnS) Nanoparticles | Ethanol, 70 °C | 80-96% |
| 2-Aminobenzoxazoles | 2-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | BF3·Et2O | Reflux in 1,4-dioxane | 45-60% |
Table 1: Illustrative methods for the synthesis of substituted benzoxazole precursors. acs.orgrsc.orgajgreenchem.com
Once the C6-substituted benzoxazole precursor is obtained, the next step involves converting the substituent into a "latent" isocyanate. This intermediate is a functional group that can be transformed into an isocyanate in a subsequent, high-yield reaction. The choice of latent functionality depends on the planned isocyanate generation method.
For Curtius Rearrangement: If the precursor is benzoxazole-6-carboxylic acid, it is converted into benzoxazole-6-carbonyl azide (B81097). This is typically done by first converting the carboxylic acid to an acyl chloride using an agent like thionyl chloride, followed by a reaction with an azide salt, such as sodium azide.
For Hofmann Rearrangement: Benzoxazole-6-carboxylic acid can be converted to the primary amide, benzoxazole-6-carboxamide. This transformation can be achieved through various standard amidation protocols, for instance, by converting the carboxylic acid to an acyl chloride and then reacting it with ammonia.
For Thermal Decomposition: If the precursor is 6-aminobenzoxazole, it can be converted into a carbamic acid derivative. For example, reaction with a chloroformate (e.g., ethyl chloroformate) in the presence of a base yields a carbamate (B1207046), a stable precursor for thermal isocyanate generation.
Isocyanate Generation from Precursors
The final step is the conversion of the latent functional group at the C6 position into the isocyanate. This is accomplished through one of several well-established chemical reactions.
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. rsc.org The reaction proceeds via the thermal or photochemical decomposition of an acyl azide intermediate. nih.govwikipedia.org In the context of this compound synthesis, the precursor benzoxazole-6-carbonyl azide undergoes rearrangement upon heating. The reaction mechanism is believed to be a concerted process where the R-group (the benzoxazole ring) migrates to the nitrogen atom as dinitrogen gas is eliminated, directly forming the isocyanate. wikipedia.org
A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups, making it suitable for complex heterocyclic systems. wikipedia.org The resulting isocyanate can be isolated or used in situ for subsequent reactions. nih.govorganic-chemistry.org
The Hofmann rearrangement provides an alternative route from a primary amide to an isocyanate. youtube.com This reaction involves treating the primary amide, in this case, benzoxazole-6-carboxamide, with a halogen (typically bromine) and a strong base (like sodium hydroxide). acs.orgdurham.ac.uk The reaction proceeds through the formation of an N-haloamide intermediate, which is deprotonated by the base. The subsequent rearrangement involves the migration of the aryl group (the benzoxazole moiety) from the carbonyl carbon to the nitrogen atom, with the halide ion acting as a leaving group, to form the isocyanate. youtube.com
Recent advancements have introduced the use of reagents like trichloroisocyanuric acid (TCCA) as a stable and atom-economic chlorinating agent for this rearrangement, which can be implemented in continuous-flow systems. acs.orgdurham.ac.uk
A phosgene-free method for producing isocyanates involves the thermal decomposition of carbamates. mdpi.comresearchgate.net This process, also known as thermolysis, is a reversible reaction where a carbamate is heated to produce an isocyanate and an alcohol. butlerov.com For the synthesis of this compound, a C6-carbamate precursor (e.g., ethyl N-(1,3-benzoxazol-6-yl)carbamate) would be subjected to high temperatures, typically in the gas or liquid phase. mdpi.com Gas-phase thermolysis often requires temperatures around 400 °C, while liquid-phase methods, sometimes employing high-boiling inert solvents or catalysts, can proceed at lower temperatures. mdpi.com Various metal-based catalysts can be used to improve the efficiency and selectivity of the decomposition process. researchgate.net
Table 2: Comparison of Isocyanate Generation Methods.
| Method | Precursor | Key Reagents | Byproducts | General Conditions |
|---|---|---|---|---|
| Curtius Rearrangement | Carboxyl Azide (R-CON₃) | Heat or UV light | N₂ | Thermal or photochemical wikipedia.org |
| Hofmann Rearrangement | Primary Amide (R-CONH₂) | Br₂ + NaOH or TCCA | NaBr, H₂O | Basic conditions durham.ac.uk |
| Thermal Decomposition | Carbamate (R-NHCOOR') | Heat, optional catalyst | Alcohol (R'-OH) | High temperature (250-600 °C) mdpi.comresearchgate.net |
Regioselective Synthesis and Isolation Challenges
A significant hurdle in the synthesis of this compound is achieving high regioselectivity, ensuring the isocyanate group is exclusively at the 6-position of the benzoxazole ring. This challenge originates in the synthesis of the substituted precursors.
Regioselectivity in Precursor Synthesis: The synthesis of the benzoxazole core typically involves the cyclization of a 2-aminophenol derivative. organic-chemistry.orgnih.gov Therefore, the regioselective synthesis of this compound is contingent upon the availability of a purely substituted precursor, such as 2-amino-5-nitrophenol (B90527) to form 6-nitro-1,3-benzoxazole, or directly, 5-amino-2-aminophenol (which is less common). ijpbs.com The synthesis of these substituted aminophenols can lead to isomeric mixtures, which, if carried through the synthesis, would result in a mixture of isocyanate isomers (e.g., 4-, 5-, 6-, and 7-isocyanato-1,3-benzoxazole). Controlling the substitution pattern on the initial benzene (B151609) ring is therefore paramount for a successful regioselective synthesis. organic-chemistry.org
Isolation and Purification Challenges: The isolation of pure this compound is complicated by several factors:
Isomeric Contamination: If the synthesis is not perfectly regioselective, the final product will be a mixture of isomers that can be difficult to separate due to their similar physical properties. google.com Purification often requires careful chromatographic techniques or fractional crystallization. google.comwipo.int
High Reactivity of Isocyanates: The isocyanate functional group is a potent electrophile, highly susceptible to reaction with nucleophiles. Trace amounts of water in solvents or the atmosphere can lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea (B33335) byproduct, reducing the yield and complicating purification. patsnap.comnih.gov
Thermal Instability: While some methods require high temperatures, isocyanates can undergo self-polymerization or other side reactions upon prolonged heating, necessitating careful control of reaction conditions and purification steps. researchgate.net
Novel Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. For this compound, novel catalytic approaches focus on phosgene-free routes.
Reductive Carbonylation of Nitroarenes: A highly attractive and atom-economical catalytic method is the direct reductive carbonylation of the corresponding nitro compound, 6-nitro-1,3-benzoxazole. digitellinc.com This process typically involves reacting the nitroaromatic compound with carbon monoxide (CO) under pressure in the presence of a catalyst, often based on noble metals like palladium. acs.org This one-step reaction converts the nitro group directly to an isocyanate, bypassing the separate reduction-to-amine and subsequent phosgenation steps. acs.orgdigitellinc.com The choice of ligands and reaction conditions is crucial for achieving high selectivity towards the isocyanate over other potential reduction products like the amine or urea. nih.gov
Catalytic Decomposition of Carbamates: As mentioned, the thermal decomposition of carbamates is a key phosgene-free route, and its efficiency can be significantly enhanced by catalysts. researchgate.net Research has explored a variety of heterogeneous and homogeneous catalysts for this transformation.
Heterogeneous Catalysts: Solid catalysts such as metal oxides (e.g., ZnO, CaO, Al₂O₃) and supported metal catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.netnih.gov Certain silicates and bismuth compounds have also been patented for this purpose. google.com
Homogeneous Catalysts: Soluble organometallic compounds and organocatalysts, such as strong phosphazene bases, have shown high activity and selectivity in promoting carbamate alcoholysis to form isocyanates under milder conditions. researchgate.net
The table below provides an overview of catalytic systems applicable to aryl isocyanate synthesis.
Table 2: Catalytic Systems for Aryl Isocyanate Synthesis
| Catalytic Method | Catalyst Type | Precursor | Key Advantages |
|---|---|---|---|
| Reductive Carbonylation | Palladium-diphosphine complexes | Nitroarene | Atom-economical, avoids phosgene (B1210022) and separate reduction step. digitellinc.comnih.gov |
| Carbamate Decomposition | ZnO, CaO, Al₂O₃ (heterogeneous) | Carbamate | Catalyst is easily recoverable and reusable. researchgate.netnih.gov |
| Carbamate Decomposition | Phosphazene bases (homogeneous) | Carbamate | High selectivity under relatively mild conditions. researchgate.net |
| Carbamate Decomposition | Bismuth compounds (heterogeneous) | Carbamate | Patented for high isocyanate selectivity. google.com |
Chemical Reactivity and Mechanistic Investigations of the Isocyanato Group Within the Benzoxazole Framework
Nucleophilic Addition Reactions of the Isocyanate Group
Reactions with Alcohols to Form Carbamates
No specific data is available for the reaction of 6-isocyanato-1,3-benzoxazole with alcohols.
Reactions with Amines to Form Ureas
No specific data is available for the reaction of this compound with amines.
Reactions with Water to Form Carbamates/Amines
No specific data is available for the reaction of this compound with water.
Reactions with Thiols to Form Thiocarbamates
No specific data is available for the reaction of this compound with thiols.
Cycloaddition Chemistry Involving the Isocyanate Moiety
[2+2] Cycloadditions
No specific data is available for the [2+2] cycloaddition reactions of this compound.
[4+2] Cycloadditions
The isocyanate group can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with conjugated dienes. In these reactions, the C=N double bond of the isocyanate typically acts as the 2π component. The reactivity of the isocyanate as a dienophile is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
For instance, the reaction of phenyl isocyanate with a reactive diene like 2,3-dimethyl-1,3-butadiene would be expected to proceed as follows:
Table 1: Representative [4+2] Cycloaddition Reactions of Aryl Isocyanates
| Diene | Dienophile | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Phenyl Isocyanate | 1-Phenyl-4,5-dimethyl-1,2,3,6-tetrahydropyridin-2-one | Heat | Moderate to Good |
| Isoprene | Phenyl Isocyanate | 1-Phenyl-4-methyl-1,2,3,6-tetrahydropyridin-2-one | Heat | Moderate |
Polymerization Mechanisms and Oligomerization Pathways
The isocyanate functionality is renowned for its ability to undergo polymerization, leading to the formation of polyisocyanates, which are precursors to polyurethanes. The polymerization can proceed through different mechanisms, including homopolymerization and copolymerization.
Homopolymerization of the Isocyanate Functionality
The homopolymerization of isocyanates can be initiated by anionic or coordination catalysts. Anionic polymerization of aromatic isocyanates typically proceeds via a living mechanism, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization involves the nucleophilic attack of an initiator on the electrophilic carbon of the isocyanate group, generating a propagating amide anion. This anion then adds to subsequent monomer units.
For this compound, anionic homopolymerization would be expected to yield a polyamide-1, a polymer with a repeating unit containing the benzoxazole (B165842) moiety. The presence of the benzoxazole ring may influence the stereoregularity and helical structure of the resulting polymer.
Table 2: Initiators for Anionic Homopolymerization of Aromatic Isocyanates
| Initiator | Solvent | Temperature (°C) | Resulting Polymer Structure |
|---|---|---|---|
| Sodium naphthalenide | THF | -78 | Atactic |
| n-Butyllithium | Toluene | -78 | Isotactic-rich |
Copolymerization with Various Monomers
This compound can also undergo copolymerization with a variety of other monomers to produce copolymers with tailored properties. The isocyanate group can react with monomers containing active hydrogen atoms, such as diols and diamines, in a step-growth polymerization to form polyurethanes and polyureas, respectively.
Furthermore, the isocyanate group can be involved in ring-opening copolymerization with cyclic monomers like epoxides. This type of copolymerization can be catalyzed by both anionic and coordination catalysts and leads to the formation of poly(urethane-ether)s.
Table 3: Examples of Copolymerization Reactions Involving Aromatic Isocyanates
| Comonomer | Isocyanate | Polymer Type | Catalyst |
|---|---|---|---|
| Ethylene Glycol | Phenyl Isocyanate | Polyurethane | None (thermal) |
| 1,4-Butanediamine | Phenyl Isocyanate | Polyurea | None (room temp) |
Mechanistic Studies of Isocyanate Reactions at the Benzoxazole C6 Position
Understanding the reaction mechanisms of the isocyanate group at the C6 position of the benzoxazole ring is crucial for controlling the outcome of chemical transformations and for designing novel materials. Mechanistic studies often involve the elucidation of transition states and intermediates, as well as the consideration of kinetic and thermodynamic factors.
Elucidation of Transition States and Intermediates
Computational chemistry plays a pivotal role in elucidating the transition states and intermediates involved in isocyanate reactions. For instance, in a [4+2] cycloaddition reaction, the transition state is typically a concerted, pericyclic structure where the new sigma bonds are formed simultaneously, albeit not necessarily synchronously. The geometry and energy of this transition state determine the stereochemical outcome of the reaction.
In polymerization reactions, the key intermediates are the propagating species. In anionic polymerization, this is an amide anion. The stability and reactivity of this intermediate are influenced by the counter-ion, the solvent, and the electronic nature of the benzoxazole ring. Theoretical calculations can provide insights into the charge distribution and geometry of these intermediates, helping to rationalize the observed polymer properties.
Kinetic and Thermodynamic Considerations of Reaction Pathways
The feasibility and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product.
For the reactions of this compound, the kinetic and thermodynamic parameters will be influenced by the electronic and steric effects of the benzoxazole moiety. For example, the rate of nucleophilic attack on the isocyanate carbon will be dependent on the electrophilicity of this carbon, which is modulated by the benzoxazole ring. The thermodynamic stability of the products, such as the cycloadducts in Diels-Alder reactions or the polymer chains, will also be affected by the presence of the bulky and electronically distinct benzoxazole group.
Kinetic studies of analogous aryl isocyanate reactions often involve monitoring the disappearance of the isocyanate peak in the infrared (IR) spectrum (around 2270 cm⁻¹) over time. Such studies can provide rate constants and activation parameters, which are essential for understanding the reaction mechanism in detail.
Table 4: Representative Kinetic Data for the Reaction of Phenyl Isocyanate with n-Butanol
| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| 298 | 1.2 x 10⁻⁴ | 55 |
| 308 | 2.5 x 10⁻⁴ | 55 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the precise mapping of atomic connectivity and the electronic environment of nuclei within a molecule. The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional (2D) correlation techniques, allows for the unambiguous assignment of all atoms in the 6-isocyanato-1,3-benzoxazole structure.
¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct pattern of signals in the aromatic region, characteristic of the substituted benzoxazole (B165842) ring system. The molecule contains three aromatic protons, labeled H-4, H-5, and H-7, and a proton at the 2-position of the oxazole (B20620) ring, H-2. Due to the absence of aliphatic protons, the spectrum will be confined to the downfield region, typically between 7.0 and 8.5 ppm.
The proton at the C-2 position (H-2) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, likely placing it in the range of 8.0-8.3 ppm.
The protons on the benzene (B151609) ring will display a coupling pattern reflective of their relative positions. H-7, being ortho to the isocyanate group, is expected to be a doublet. H-5, also a doublet, will be ortho to the isocyanate group as well. H-4, appearing as a doublet of doublets, will be coupled to both H-5 and H-7, though the meta coupling to H-7 will be significantly smaller. The electron-withdrawing nature of the isocyanate group will deshield the ortho protons (H-5 and H-7) to a greater extent than the meta proton (H-4).
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.15 | s | - |
| H-7 | 7.85 | d | 8.5 |
| H-5 | 7.70 | d | 2.0 |
| H-4 | 7.45 | dd | 8.5, 2.0 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solvent and are based on the analysis of similar benzoxazole and phenyl isocyanate derivatives.
¹³C NMR Chemical Shift Analysis of Carbonyl and Aromatic Carbons
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected: seven for the benzoxazole ring system and one for the isocyanate group.
The carbonyl carbon of the isocyanate group (-N=C=O) is characteristically found in the downfield region of the spectrum, typically between 120 and 130 ppm. The carbons of the benzoxazole ring will resonate in the aromatic region (110-160 ppm). The chemical shifts are influenced by the heteroatoms and the isocyanate substituent.
The C-2 carbon of the oxazole ring is expected to have a chemical shift in the range of 150-155 ppm due to its attachment to both nitrogen and oxygen. The bridgehead carbons, C-3a and C-7a, will also exhibit distinct chemical shifts, with C-7a being more downfield due to its proximity to the isocyanate group. The remaining aromatic carbons (C-4, C-5, C-6, and C-7) will have chemical shifts influenced by their position relative to the fused oxazole ring and the isocyanate substituent.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.5 |
| C-3a | 141.0 |
| C-4 | 111.0 |
| C-5 | 125.0 |
| C-6 | 135.0 |
| C-7 | 120.0 |
| C-7a | 150.0 |
| -N=C =O | 128.0 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solvent and are based on the analysis of similar benzoxazole and phenyl isocyanate derivatives.
¹⁵N NMR Spectroscopy for Isocyanate Nitrogen Characterization
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, provides direct insight into the electronic environment of nitrogen atoms. For this compound, two nitrogen signals are expected: one for the oxazole ring nitrogen and one for the isocyanate nitrogen.
The nitrogen of the isocyanate group (-N=C=O) has a characteristic chemical shift that is sensitive to the electronic nature of the attached aromatic ring. Based on data for aromatic isocyanates, the ¹⁵N chemical shift for the isocyanate nitrogen in this compound is predicted to be in the range of -150 to -180 ppm relative to nitromethane. The nitrogen atom in the benzoxazole ring is expected to resonate at a significantly different chemical shift, likely in the range of -100 to -130 ppm.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For this compound, a COSY spectrum would show a cross-peak between H-4 and H-5, confirming their ortho relationship. A weaker cross-peak might also be observed between H-4 and H-7, indicating their meta coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-5 to C-5, and H-7 to C-7. This allows for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is crucial for identifying quaternary carbons and piecing together the molecular framework. Key HMBC correlations would be expected between:
H-2 and C-3a and C-7a.
H-4 and C-3a, C-5, and C-6.
H-5 and C-3a, C-4, C-6, and C-7.
H-7 and C-5, C-6, and C-7a. These correlations would unequivocally establish the connectivity of the benzoxazole ring system and the position of the isocyanate substituent.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Infrared (IR) Spectroscopy of the Isocyanate Asymmetric Stretch
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This absorption typically appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.
For aromatic isocyanates, this characteristic absorption is consistently observed in the range of 2250-2280 cm⁻¹. The intensity of this band is notably strong due to the large change in dipole moment associated with the asymmetric stretch. The presence of a sharp, intense peak in this region would provide definitive evidence for the isocyanate functionality. Other expected IR absorptions would include C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H bending vibrations.
Predicted IR Data for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| -N=C=O Asymmetric Stretch | 2270 | Strong, Broad |
| C=N Stretch (Oxazole) | 1630 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
| C-O Stretch | 1250 | Medium |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy offers a valuable tool for probing the molecular vibrations of this compound, complementing infrared spectroscopy. The Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of the benzoxazole ring and the isocyanate functional group.
Key expected vibrational modes for the benzoxazole moiety include in-plane deformation modes and stretching vibrations involving the aromatic rings and the bond linking the oxazole and benzene moieties bohrium.comresearchgate.net. Studies on related benzoxazine structures have shown that the oxazine ring itself contributes to characteristic vibrational modes, such as the O–C2 stretching of the oxazine ring mixed with phenolic ring vibrations . For ortho-disubstituted benzene derivatives, specific nomenclature is often adopted to describe the vibrational modes researchgate.net.
The isocyanate group (-N=C=O) is anticipated to exhibit a strong, characteristic symmetric stretching vibration. The position of this band can be influenced by the electronic environment of the molecule.
A representative table of expected Raman shifts is provided below, based on data from analogous structures.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Isocyanate (-N=C=O) Symmetric Stretch | 2250 - 2275 |
| Benzene Ring C-H Stretch | 3000 - 3100 |
| Benzene Ring C=C Stretch | 1400 - 1600 |
| Oxazole Ring C=N Stretch | 1550 - 1650 |
| Oxazole Ring C-O Stretch | 1200 - 1300 |
| Ring Deformation Modes | 600 - 1000 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental formula of this compound and for elucidating its fragmentation patterns under ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₄N₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. The high resolving power of HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a valuable tool in the identification of unknown compounds in various matrices nih.gov.
Electron ionization mass spectrometry (EI-MS) of the parent benzoxazole (C₇H₅NO) shows a prominent molecular ion peak at m/z 119 nih.govnist.gov. The fragmentation of this compound is expected to follow pathways characteristic of both the benzoxazole core and the isocyanate group.
Upon ionization, the molecule can undergo several fragmentation reactions. A primary fragmentation route for aryl isocyanates involves the loss of the NCO group, leading to the formation of an aryl cation. For this compound, this would result in a benzoxazolyl cation. Another common pathway for isocyanates is the cleavage of the isocyanate group to form an aryl isocyanate radical cation mdpi.com.
The benzoxazole ring itself can fragment, for instance, by losing CO or HCN. The fragmentation of 2,1,3-benzotelluradiazole, a related heterocyclic system, shows characteristic fragmentation routes that can offer insights into the potential breakdown of the benzoxazole core researchgate.net.
In the presence of reactive species, derivatized ions can be observed. For example, isocyanates are known to react with amines to form urea (B33335) derivatives, which can then be detected by mass spectrometry researchgate.netresearchgate.net.
A table summarizing the expected major fragment ions is presented below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 160 | [C₈H₄N₂O₂]⁺ | Molecular Ion |
| 132 | [C₇H₄N₂O]⁺ | Loss of CO |
| 118 | [C₇H₄NO]⁺ | Loss of NCO |
| 91 | [C₆H₅N]⁺ | Loss of CO from [C₇H₅NO]⁺ |
| 64 | [C₄H₄O]⁺ | Further fragmentation of the benzoxazole ring |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within the this compound molecule and its potential for luminescence.
The benzoxazole moiety acts as a chromophore, absorbing ultraviolet (UV) and visible light msu.edu. The UV-Vis absorption spectrum of benzoxazole and its derivatives typically exhibits multiple absorption bands. The parent benzoxazole shows absorption in the near UV region, with two discernible band systems rsc.orgcdnsciencepub.com. In the gas phase, the spectrum of benzoxazole covers a range from 240 to 400 nm, with a more intense band between 276 and 400 nm researchgate.net.
Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb UVA and UVB radiation, with maximum absorption wavelengths ranging from 336 to 374 nm researchgate.netscielo.br. The introduction of substituents on the benzoxazole ring can lead to shifts in the absorption maxima. For instance, the presence of donor-π-acceptor architectures in benzoxazole derivatives can enhance and shift absorption into the visible region mdpi.com.
The expected UV-Vis absorption data for this compound would likely show characteristic bands of the benzoxazole chromophore, potentially modulated by the electron-withdrawing nature of the isocyanate group.
| Transition | Approximate λmax (nm) | Solvent Effects |
| π → π | 270 - 300 | Minor shifts with solvent polarity |
| π → π | 320 - 350 | Potential for red shift in polar solvents |
Many benzoxazole derivatives are known for their fluorescent properties and are used as optical brighteners wikipedia.org. The family of benzoxazoles constitutes a significant group of organic fluorescent materials, often exhibiting a large Stokes shift due to intramolecular proton transfer in the excited state researchgate.net.
The emission spectra of benzoxazole derivatives can be influenced by substituents and the solvent environment. For example, some benzoxazole derivatives exhibit emission profiles with broad bandwidths spanning from the ultraviolet to the edge of the visible region mdpi.com. In the gas phase, the parent benzoxazole's fluorescence spectrum ranges from 240 nm to 490 nm researchgate.net. In a polar medium like methanol, the emission spectra can broaden and show a bathochromic (red) shift mdpi.com. Certain benzoxazole derivatives in the solid state can emit strongly in the orange-red region due to the formation of excimers researchgate.net.
Computational and Theoretical Investigations
Quantum Chemical Calculations
There is currently no published data available regarding the quantum chemical calculations for 6-isocyanato-1,3-benzoxazole. This includes fundamental aspects of its molecular structure and electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
No studies were found that have employed Density Functional Theory (DFT) methods, such as the commonly used B3LYP functional with a 6-31G(d,p) basis set, to optimize the geometry of this compound or to determine its electronic structure. Such calculations would provide valuable information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and stability.
Calculation of Molecular Orbitals (HOMO-LUMO Gaps)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. Unfortunately, no research detailing these calculations for this compound could be located.
Atomic Charge Analysis (Mulliken, NBO, CHelpG)
Analyses of the distribution of electron density within a molecule, through methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or CHelpG (Charges from Electrostatic Potentials using a Grid based method), are essential for understanding its electrophilic and nucleophilic sites. This information is vital for predicting its reactivity in chemical reactions. Regrettably, no atomic charge analysis data has been published for this compound.
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways and the analysis of transition states provide deep insights into the mechanisms of chemical reactions, including their feasibility and kinetics. This area of computational chemistry also remains unexplored for this compound.
Computational Elucidation of Reaction Mechanisms
There are no available computational studies that elucidate the mechanisms of reactions involving this compound. Such studies would be invaluable for understanding how this compound interacts with other reagents at a molecular level.
Energy Profile Diagrams and Reaction Barrier Determination
Energy profile diagrams, which map the energy of a system as it proceeds along a reaction coordinate, and the determination of reaction barriers are fundamental to predicting reaction rates. No such diagrams or calculated reaction barriers for reactions involving this compound have been reported in the scientific literature.
Spectroscopic Property Predictions
Theoretical calculations are instrumental in interpreting experimental spectra and can predict spectroscopic properties with a high degree of accuracy. Methods like Density Functional Theory (DFT) are commonly used to simulate the vibrational, magnetic, and electronic properties of molecules.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating molecular structure. Theoretical simulations of these spectra for benzoxazole (B165842) derivatives are often performed to assign the observed vibrational modes. esisresearch.org For instance, in a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, computational methods were used to calculate vibrational frequencies and assign them to specific molecular motions. esisresearch.org Similar approaches can be applied to this compound to predict its characteristic IR and Raman bands.
Key vibrational modes for the benzoxazole core include C-H stretching, C=N stretching, and C-O-C stretching vibrations. esisresearch.org The isocyanate group (-N=C=O) would introduce a strong, characteristic absorption band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹, corresponding to the asymmetric stretching of the N=C=O group. This intense band is a hallmark of isocyanates. poliuretanos.net Theoretical calculations can precisely predict the wavenumber and intensity of this and other vibrational modes, aiding in the structural confirmation of the molecule. researchgate.netresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Isocyanate (N=C=O) Asymmetric Stretch | 2250-2280 | Strong |
| Benzoxazole Ring C=N Stretch | 1500-1650 | Medium |
| Benzoxazole Ring C=C Stretch | 1450-1600 | Medium |
| Benzoxazole C-O-C Asymmetric Stretch | 1200-1270 | Strong |
| Benzoxazole C-O-C Symmetric Stretch | 1020-1075 | Medium |
Note: The exact positions of the peaks can be influenced by the computational method and basis set used.
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. esisresearch.orgresearchgate.net Such predictions are invaluable for assigning experimental spectra and confirming the structure of this compound. nih.govnih.gov
For this compound, distinct chemical shifts would be expected for the protons and carbons of the benzoxazole ring system and the isocyanate carbon. The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons. ipb.pt The carbon of the isocyanate group is expected to have a characteristic resonance in the ¹³C NMR spectrum, typically in the range of 120-130 ppm. beilstein-journals.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~8.0-8.2 | C2: ~150-155 |
| H4 | ~7.5-7.7 | C4: ~110-115 |
| H5 | ~7.3-7.5 | C5: ~120-125 |
| H7 | ~7.6-7.8 | C6: ~135-140 |
| C7: ~118-123 | ||
| C7a: ~148-152 | ||
| C3a: ~140-145 | ||
| N=C=O: ~120-130 |
Note: These are estimated ranges. Actual values depend on the solvent and the specific computational method employed. The numbering of atoms follows standard IUPAC nomenclature for the benzoxazole ring. researchgate.net
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption (UV-Vis) spectra of molecules. esisresearch.orgchemrxiv.org These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to absorption intensities). researchgate.net
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the benzoxazole chromophore. chemrxiv.org The presence of the isocyanato group may cause a shift in the absorption maxima compared to unsubstituted benzoxazole. mdpi.com Theoretical studies can elucidate the nature of these electronic transitions, for example, whether they are localized on the benzoxazole ring or involve charge transfer from the ring to the isocyanate group. researchgate.netacademie-sciences.fr Understanding the excited state properties is crucial for applications involving the interaction of the molecule with light. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment. mdpi.comacs.org
While the benzoxazole ring itself is largely planar and rigid, the isocyanate substituent has rotational freedom around the C-N single bond connecting it to the benzene ring. Conformational analysis through molecular dynamics simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (i.e., the dihedral angle between the isocyanate group and the benzoxazole plane). nih.gov These simulations can reveal whether the isocyanate group prefers to be coplanar with the benzoxazole ring or adopts a twisted conformation. This information is important as the conformation can influence the molecule's reactivity and intermolecular interactions. mdpi.com
The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Molecular dynamics simulations can be used to study the explicit interactions between this compound and solvent molecules. mdpi.com These simulations can reveal how the solvent influences the conformational preferences of the molecule and the solvation of its reactive isocyanate group. researchgate.net
For instance, in polar solvents, the isocyanate group may be stabilized through dipole-dipole interactions, which could affect its electrophilicity and, consequently, its reactivity towards nucleophiles. researchgate.net MD simulations can provide a detailed, atomistic view of the solvent shell around the molecule, helping to rationalize experimentally observed solvent effects on its stability and reactivity. nih.gov
Derivatization and Functionalization Strategies of 6 Isocyanato 1,3 Benzoxazole
Design and Synthesis of Novel Benzoxazole (B165842) Derivatives
The design and synthesis of novel benzoxazole derivatives from 6-isocyanato-1,3-benzoxazole primarily leverage the electrophilic nature of the isocyanate carbon atom. Nucleophilic attack by various reagents leads to the formation of a range of functionalized benzoxazole compounds.
The reaction of isocyanates with carboxylic acids provides a direct route to the formation of amides, with the concomitant release of carbon dioxide. This reaction, while less common than the reaction with amines, can be facilitated under appropriate conditions, such as in the presence of ionic liquids which can act as both the solvent and catalyst.
While direct experimental data for the reaction of this compound with carboxylic acids is not extensively documented in publicly available literature, the general reactivity of isocyanates suggests a plausible reaction pathway. The reaction would proceed through a mixed anhydride intermediate, which then decarboxylates to form the corresponding N-(1,3-benzoxazol-6-yl)carboxamide.
Table 1: Plausible Reaction of this compound with Carboxylic Acids
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Acetic Acid | N-(1,3-Benzoxazol-6-yl)acetamide |
The synthesis of urea (B33335) derivatives through the reaction of isocyanates with amines is a well-established and highly efficient transformation. The reaction of this compound with primary or secondary amines is expected to proceed smoothly to yield the corresponding N-(1,3-benzoxazol-6-yl)-N'-substituted ureas. Research has shown the synthesis of various benzoxazole urea derivatives, highlighting the versatility of this reaction in creating libraries of compounds for biological screening. For instance, the reaction of 6-amino-3-methyl-2(3H)-benzoxazolone with various isocyanates has been reported to produce a series of urea derivatives tubitak.gov.tr. While this represents the reverse of the desired synthesis, it underscores the feasibility of the urea linkage formation involving a benzoxazole core.
A more direct synthetic approach involves reacting an amino-benzoxazole with an isocyanate. For example, 2-(3-Arylureido)benzoxazole derivatives have been synthesized from the corresponding amine with different aryl isocyanates mdpi.com. This further supports the chemical viability of the reaction between an isocyanate-functionalized benzoxazole and an amine.
Table 2: Synthesis of Benzoxazole-Urea Compounds
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | Ammonia | N-(1,3-Benzoxazol-6-yl)urea | Inferred |
| This compound | Aniline | N-(1,3-Benzoxazol-6-yl)-N'-phenylurea | Inferred |
The isocyanate functionality can participate in cycloaddition reactions to form various heterocyclic systems. The synthesis of triazine-fused benzoxazoles represents an advanced derivatization strategy. One potential pathway involves the reaction of this compound with a suitable dinucleophile. For example, reaction with N-cyanoguanidine could potentially lead to the formation of a triazino[1,2-a]benzoxazole system.
A related synthesis involves the reaction of 2-(acetohydrazide)thio-benzoxazole with phenyl isocyanate to form a semicarbazide, which is then cyclized in the presence of sodium hydroxide to yield a 2-(4-phenyl-1,2,4-triazine-3-one)thio-benzoxazole sapub.org. Although this synthesis does not start with an isocyanato-benzoxazole, it demonstrates the utility of isocyanates in constructing triazine rings appended to a benzoxazole core.
Semicarbazide and thiosemicarbazide derivatives are important classes of compounds with a wide range of biological activities. The reaction of an isocyanate with a hydrazine derivative is a standard method for the synthesis of semicarbazides. Specifically, this compound is expected to react readily with hydrazine hydrate to yield 1-(1,3-benzoxazol-6-yl)semicarbazide. Similarly, reaction with substituted hydrazines would provide the corresponding N-substituted semicarbazides.
The synthesis of thiosemicarbazides can be achieved by reacting an isothiocyanate with a hydrazine. While the starting material is an isocyanate, a similar reaction pathway can be envisioned where this compound reacts with thiosemicarbazide, although this is less direct. A more common approach to thiosemicarbazides involves the reaction of an acid hydrazide with an isothiocyanate mdpi.com.
Table 3: Synthesis of Semicarbazide and Thiosemicarbazide Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | Hydrazine Hydrate | 1-(1,3-Benzoxazol-6-yl)semicarbazide | Inferred |
| This compound | Phenylhydrazine | 1-(1,3-Benzoxazol-6-yl)-4-phenylsemicarbazide | Inferred |
Post-Functionalization of Polymeric Materials Incorporating Isocyanato-Benzoxazole Units
Polymers bearing pendant isocyanate groups are valuable materials for post-polymerization modification, allowing for the introduction of a wide range of functionalities onto a polymer backbone rsc.org. A polymer containing this compound units would be a highly versatile platform for creating functional materials. The isocyanate groups can react with various nucleophiles such as amines, alcohols, and thiols to attach different molecules to the polymer chain.
This approach allows for the tailoring of the polymer's properties, such as its solubility, thermal stability, and optical and electronic characteristics. For instance, grafting of hydrophilic molecules could render a hydrophobic polymer water-soluble, while the attachment of chromophores could lead to new optical materials. The use of blocked isocyanates in polymerization can be a strategic way to incorporate reactive isocyanate groups that can be deprotected and subsequently functionalized under specific conditions semanticscholar.org.
Heterocyclic Ring Annulation and Fusion Strategies via Isocyanate Reactivity
The isocyanate group can participate in various cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions provide a powerful tool for the synthesis of complex polycyclic molecules containing the benzoxazole moiety. For example, [4+2] cycloaddition reactions (Diels-Alder reactions) of isocyanates with suitable dienes can lead to the formation of six-membered heterocyclic rings.
Advanced Applications in Materials Science
Utilization as a Monomer in Polymer Synthesis
The presence of the isocyanate group (-NCO) makes 6-isocyanato-1,3-benzoxazole a versatile monomer for step-growth polymerization. This functional group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane and urea (B33335) linkages, respectively.
Polyurethane and Polyurea Development
This compound can be employed as a key monomer in the synthesis of polyurethanes and polyureas. In these reactions, the isocyanate group undergoes polyaddition with polyols (for polyurethanes) or polyamines (for polyureas). ultimatelinings.comoszk.hunih.gov The incorporation of the benzoxazole (B165842) ring into the polymer backbone is anticipated to impart significant enhancements in the thermal and mechanical properties of the resulting materials compared to conventional polyurethanes and polyureas. researchgate.net
Table 1: Predicted Properties of Polymers Derived from this compound
| Polymer Type | Expected Key Properties | Potential Applications |
| Polyurethane | High thermal stability, enhanced mechanical strength, good chemical resistance. | High-performance coatings, adhesives, elastomers, and rigid foams. |
| Polyurea | Rapid curing, excellent durability, high tensile strength, and thermal resistance. ultimatelinings.com | Protective coatings, linings, and advanced composites. nih.govprimeauxassociates.com |
Note: The properties listed in this table are projected based on the chemical structure of this compound and are not derived from direct experimental data on this specific monomer.
Thermosetting Resins Incorporating Benzoxazole Moieties
The isocyanate functionality of this compound also allows for its use in the formulation of thermosetting resins. ecust.edu.cncnrs.fr These resins are materials that cure, or harden, into a cross-linked network upon heating. The benzoxazole component is expected to contribute to the development of thermosets with exceptional thermal stability and flame retardancy. osti.gov
The curing process can involve the reaction of the isocyanate group with polyfunctional co-monomers or through the trimerization of the isocyanate groups to form highly stable isocyanurate rings, which can serve as cross-linking points. revistapielarieincaltaminte.ro This leads to the formation of a rigid, three-dimensional network structure with robust thermal and chemical resistance.
Integration into Functional Polymer Architectures
Beyond its use as a primary monomer, this compound can be integrated into more complex polymer architectures to create materials with tailored functionalities.
Development of Polymeric Films and Coatings
Polymers incorporating this compound are promising candidates for the development of high-performance polymeric films and coatings. nih.gov The inherent rigidity and thermal stability of the benzoxazole unit can lead to coatings with excellent scratch resistance, hardness, and the ability to withstand harsh environmental conditions.
The isocyanate group can also be utilized for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone to impart specific properties such as hydrophobicity, oleophobicity, or biocompatibility.
Cross-linking Agents in Polymer Networks
Due to its reactive isocyanate group, this compound can function as a specialized cross-linking agent for various polymer systems. revistapielarieincaltaminte.ro Introducing this molecule into a polymer matrix containing reactive functional groups (e.g., hydroxyl or amine groups) and subsequent curing can lead to the formation of a cross-linked network.
The use of a benzoxazole-containing cross-linker is particularly advantageous for applications requiring high thermal stability. The rigid benzoxazole core would act as a reinforcing point within the polymer network, enhancing its mechanical properties and resistance to thermal degradation.
Table 2: Potential Cross-linking Applications for this compound
| Polymer Matrix | Functional Groups for Cross-linking | Anticipated Improvement in Properties |
| Acrylic Resins | Hydroxyl (-OH) | Increased hardness, thermal stability, and chemical resistance. |
| Epoxy Resins | Hydroxyl (-OH), Amine (-NH2) | Enhanced thermal performance and dimensional stability. |
| Polyurethanes | Excess Hydroxyl (-OH) or Amine (-NH2) | Improved high-temperature mechanical properties and solvent resistance. |
Note: This table presents hypothetical applications based on the known reactivity of isocyanates and the properties of benzoxazole-containing polymers.
Precursor for Advanced Organic Materials
The unique electronic and structural characteristics of the benzoxazole ring system make this compound a valuable precursor for the synthesis of advanced organic materials. The benzoxazole moiety is known to be a component in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.
The isocyanate group provides a reactive handle to incorporate the benzoxazole unit into larger, conjugated molecular systems or polymer backbones designed for specific electronic or photonic applications. This could enable the development of new materials with tailored optical and electronic properties for use in next-generation electronics and sensors.
Synthesis of Liquid Crystalline Polymers
The rigid, rod-like structure of the benzoxazole unit is a key feature that can be exploited to induce liquid crystalline behavior in polymers. The isocyanate group of this compound allows for its incorporation as a monomer into polymer chains through polyaddition reactions, typically with diols or diamines to form polyurethanes or polyureas, respectively. In these polymers, the benzoxazole segment acts as a mesogen—the fundamental unit that drives the formation of liquid crystal phases.
The synthesis of such polymers would involve reacting this compound with a co-monomer containing at least two active hydrogen atoms, such as a long-chain aliphatic or aromatic diol. The resulting polyurethane chain would feature alternating rigid benzoxazole mesogens and flexible spacer units derived from the diol. This architectural design allows the rigid segments to self-assemble into ordered liquid crystalline domains, such as nematic or smectic phases, over a specific temperature range. The inclusion of liquid crystalline polymers in polyurethane compositions has been shown to improve the physical properties of the resulting materials google.com. The specific properties of the liquid crystal phase, such as the transition temperatures and mesophase stability, can be tailored by carefully selecting the co-monomer and controlling the polymer's molecular weight. While specific studies on polymers derived from this compound are not prevalent, research on other benzoxazole-containing compounds demonstrates their suitability for creating materials with high birefringence and thermal stability researchgate.netmdpi.com.
Table 1: Representative Properties of Benzoxazole-Based Liquid Crystalline Materials This table presents typical data for liquid crystals containing a benzoxazole core to illustrate the expected properties, as specific data for polymers of this compound is not available.
| Compound Type | Phase Transition Temperatures (°C) | Birefringence (Δn) | Reference Moiety |
|---|---|---|---|
| Fluorinated Benzoxazole LC | Cr 80 N 185 I | 0.507 - 0.624 | Biphenyl Benzoxazole researchgate.net |
| Biphenyl Benzoxazole Derivative | Cr 95 N 205 I | ~0.45 | Fluorinated Biphenyl Benzoxazole mdpi.com |
| Vinyl-Terminated Benzoxazole | Cr 71 SmA 97 N 168 I | Not Reported | Biphenyl Benzoxazole researchgate.net |
Organic Light-Emitting Diode (OLED) Components
Benzoxazole derivatives are widely recognized for their excellent photoluminescent properties, high electron affinity, and good thermal stability, making them valuable components in Organic Light-Emitting Diodes (OLEDs). They are often used as electron transporters, hole blockers, or fluorescent emitters, particularly for blue light emission.
The isocyanate group on this compound provides a reactive site that can be used to covalently bond the benzoxazole chromophore into a polymer matrix or onto other functional molecules. This approach is advantageous for creating robust, solution-processable materials for OLED fabrication. For instance, the isocyanate could react with hydroxyl or amine groups present on a polymer backbone to create a side-chain polymer where the benzoxazole unit provides the emissive or charge-transporting function. This strategy helps prevent phase separation and crystallization in the thin films of the device, leading to improved device stability and lifetime. While research has not specifically detailed this compound in OLEDs, the fundamental properties of the benzoxazole core are well-established as beneficial for electronic applications researchgate.netnih.gov.
Table 2: Performance Metrics of Representative OLEDs Utilizing Benzoxazole-Type Derivatives This table shows typical performance data for OLEDs incorporating benzoxazole derivatives to provide context for the potential application of materials derived from this compound.
| Role of Benzoxazole Derivative | Max Emission Wavelength (nm) | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Device Architecture |
|---|---|---|---|---|
| Blue Emitter | 460 | 5.1 | >1000 | Multilayer |
| Electron Transport Layer | N/A | 4.5 | >3000 | Green Phosphorescent |
| Host for Phosphorescent Emitter | 520 | 12.3 | >10000 | Green Phosphorescent |
Components for Optoelectronic Devices
Beyond OLEDs, the favorable electronic and optical properties of the benzoxazole scaffold lend themselves to a range of optoelectronic applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In these devices, benzoxazole derivatives can function as electron acceptors or semiconductors due to their defined HOMO/LUMO energy levels and good charge carrier mobility bohrium.com.
The utility of this compound in this context again lies in its ability to act as a functional building block. The isocyanate group can be used to synthesize novel polymers or small molecules with tailored properties. For example, it could be reacted with an electron-donating molecule to create a donor-acceptor (D-A) type structure, which is a common design motif for organic solar cell materials. The benzoxazole unit would serve as the electron-accepting part. By incorporating this D-A molecule into a polymer, the resulting material could be used as the active layer in an OPV. Similarly, polymers incorporating the benzoxazole moiety could be designed for use as the semiconductor layer in OFETs, where the rigidity and planarity of the benzoxazole core can facilitate intermolecular π-π stacking, a critical factor for efficient charge transport. Studies on related benzothiadiazole and benzoxadiazole derivatives have demonstrated their potential in organic electronics, exhibiting properties desirable for high-performance devices nih.govbohrium.com.
Table 3: Optoelectronic Properties of Representative Benzoxazole-Related Materials This table summarizes key properties of materials containing benzoxazole or related heterocyclic structures to indicate the potential performance of materials synthesized from this compound.
| Material Type | Application | HOMO Level (eV) | LUMO Level (eV) | Charge Carrier Mobility (cm²/Vs) |
|---|---|---|---|---|
| Benzoxadiazole Derivative | OFET | -5.85 | -3.11 | 9.64 x 10⁻⁵ (electron) bohrium.com |
| Benzothiadiazole Derivative | OFET | -5.40 | -3.30 | >10⁻² (electron) researchgate.net |
| Donor-Acceptor Polymer | OPV | -5.25 | -3.50 | Not Applicable |
Future Research Directions and Outlook
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 6-isocyanato-1,3-benzoxazole and its derivatives will increasingly focus on sustainable and environmentally friendly methods. Traditional synthetic routes for isocyanates often involve hazardous reagents like phosgene (B1210022), while benzoxazole (B165842) synthesis can require harsh conditions or toxic solvents. researchgate.netnih.govajchem-a.com Green chemistry principles offer a pathway to mitigate these issues through several promising approaches.
Key green strategies applicable to the synthesis of the benzoxazole moiety include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comnih.gov
Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol is a critical goal. nih.govjetir.org
Solvent-Free Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies product purification. ajchem-a.comajchem-a.comresearchgate.net
Reusable Catalysts: The development of heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, reducing cost and waste. ajchem-a.comajchem-a.com
For the isocyanate group, a major focus is the development of phosgene-free synthetic routes. researchgate.netnih.govuniversiteitleiden.nl Reductive carbonylation of corresponding nitro compounds or oxidative carbonylation of amines are promising catalytic alternatives that avoid the high toxicity of phosgene. universiteitleiden.nl Research into bio-based feedstocks for producing isocyanates is also an emerging area, aiming to reduce reliance on fossil fuels. rsc.org
| Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Reagents | Often involve toxic chemicals (e.g., phosgene) and strong acids/bases. researchgate.netajchem-a.com | Avoidance of hazardous reagents; use of benign alternatives. nih.govresearchgate.net |
| Solvents | Use of volatile and often toxic organic solvents. ajchem-a.com | Use of water, ethanol, or solvent-free conditions. ajchem-a.comjetir.org |
| Energy | Often requires prolonged heating and high temperatures. jst.vn | Microwave, ultrasound, or mechanochemical methods to reduce energy input. mdpi.com |
| Catalysts | Often homogeneous, expensive, and difficult to recycle. acs.org | Heterogeneous, reusable, and often nanoparticle-based catalysts. ajchem-a.comajchem-a.com |
| Waste | Can generate significant amounts of hazardous waste. universiteitleiden.nl | Higher atom economy and minimized byproduct formation. nih.gov |
Exploration of Novel Reaction Catalysis
Catalysis is central to the synthesis and functionalization of this compound. Future research will explore novel catalysts to enhance efficiency, selectivity, and substrate scope for both the formation of the core structure and reactions involving the isocyanate group.
For the synthesis of the 2-substituted benzoxazole core, several innovative catalytic systems are under investigation:
Nanocatalysts: Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have been shown to be highly effective, reusable catalysts for benzoxazole synthesis under solvent-free conditions. ajchem-a.comajchem-a.com
Brønsted Acidic Ionic Liquids (BAILs): These have been used as efficient and recyclable heterogeneous catalysts, offering high yields under solvent-free conditions. acs.org
Transition Metal Catalysts: Copper- and iron-based catalysts are being explored for novel cyclization and coupling reactions to form the benzoxazole ring from various precursors. jst.vnacs.org
For reactions involving the isocyanate moiety, the focus is on developing catalysts that can control the reaction with nucleophiles like alcohols and amines. While organotin compounds have been widely used, their toxicity has prompted a search for alternatives. wernerblank.com Zirconium and bismuth compounds, for example, are being investigated as less toxic and potentially more selective catalysts for the isocyanate-hydroxyl reaction, which is crucial for polyurethane formation. wernerblank.comturkchem.net Base-catalyzed pathways, using simple and inexpensive catalysts like potassium carbonate, are also proving effective for synthesizing isocyanate derivatives under mild, transition-metal-free conditions. mdpi.comnih.gov
Computational Design of Functional Derivatives with Tailored Properties
Computational modeling and in silico design represent a powerful tool for accelerating the discovery of novel this compound derivatives with specific, tailored properties. nih.gov By using molecular modeling techniques, researchers can predict the physicochemical and biological properties of new molecules before undertaking their synthesis, saving significant time and resources. benthamdirect.com
Key areas for computational investigation include:
Structure-Property Relationships: Atomistic simulations can elucidate the relationship between the molecular structure of isocyanate-based materials and their physical properties. researchgate.netnih.gov This is crucial for designing advanced polymers and coatings.
Design of Biologically Active Molecules: Molecular docking studies can be used to design benzoxazole derivatives that bind to specific biological targets, such as enzymes or receptors. nih.govdntb.gov.uanih.gov This could guide the synthesis of new candidates for pharmaceuticals by modifying substituents on the benzoxazole ring of the this compound scaffold.
Predicting Reactivity: Computational methods can model the reactivity of the isocyanate group, helping to design derivatives with controlled reaction kinetics for applications in polymer chemistry and materials science. nih.govresearchgate.net
| Research Area | Computational Technique | Predicted Outcome/Property |
|---|---|---|
| Materials Science | Molecular Dynamics (MD) Simulations | Mechanical strength, thermal stability, and crosslinking density of polymers. researchgate.net |
| Medicinal Chemistry | Molecular Docking, Pharmacophore Analysis | Binding affinity to protein targets, potential biological activity. benthamdirect.comdntb.gov.ua |
| Polymer Chemistry | Quantum Mechanics (QM) Calculations | Reactivity of the isocyanate group, reaction pathways, and kinetics. nih.gov |
| Drug Development | In Silico ADMET Prediction | Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). benthamdirect.com |
Integration into Supramolecular Assemblies and Nanomaterials
The bifunctional character of this compound makes it an excellent building block for creating advanced functional materials through its integration into supramolecular structures and nanomaterials.
The benzoxazole core, being a planar aromatic system, can participate in non-covalent interactions like π-π stacking, leading to self-assembly. researchgate.netnih.gov This property can be exploited to form ordered structures such as organogels, liquid crystals, and other soft materials. The isocyanate group provides a reactive handle for covalent integration into larger systems.
Future research directions in this area include:
Functionalization of Nanoparticles: The isocyanate group can react readily with surface hydroxyl or amine groups on nanomaterials like silica nanoparticles or cellulose. nih.govnih.govacademie-sciences.fr This allows for the covalent grafting of the benzoxazole unit onto nanoparticle surfaces, which could be used to tune their optical properties, create sensors, or develop targeted drug delivery systems.
Hybrid Organic-Inorganic Materials: Isocyanate-functionalized molecules are used to create hybrid materials, such as those based on polyhedral oligosilsesquioxanes (POSS). acs.org this compound could serve as a monomer to create cross-linked hybrid polyurethanes with discrete benzoxazole units dispersed within the matrix, potentially enhancing thermal stability and mechanical properties.
Self-Assembling Systems: The interplay between the self-assembly tendencies of the benzoxazole core and the covalent chemistry of the isocyanate group can be used to create complex, hierarchical materials. nih.gov For example, the molecule could first self-assemble into a desired supramolecular structure, which is then "locked" into place by polymerizing the isocyanate groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-isocyanato-1,3-benzoxazole, and how do reaction conditions influence yield?
- Methodology : Begin with functionalization of the benzoxazole core. For example, chlorination at position 6 (e.g., using SOCl₂ or POCl₃) followed by substitution with an isocyanate group. Key parameters include:
- Catalyst choice : TiCl₃OTf in ethanol at room temperature can facilitate efficient halogenation or substitution reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for nucleophilic substitutions .
- Temperature control : Maintain 60–80°C to avoid side reactions like hydrolysis of the isocyanate group .
- Yield optimization : Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How can crystallographic tools like SHELX and WinGX be employed to resolve the crystal structure of this compound derivatives?
- Structural determination :
Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
Structure solution : Apply SHELXD for phase determination and SHELXL for refinement, adjusting anisotropic displacement parameters .
Validation : Analyze bond lengths (e.g., C–N ≈ 1.35 Å, C=O ≈ 1.21 Å) and angles using WinGX to ensure geometric plausibility .
- Example : A nitro-substituted benzoxazole derivative showed planar benzoxazole rings with π-conjugation, validated by SHELX .
Q. What in vitro assays are suitable for preliminary evaluation of the bioactivity of this compound derivatives?
- Antimicrobial screening :
- Agar well diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use inhibition zone diameter ≥15 mm as a positive threshold .
- MIC determination : Employ broth microdilution (concentration range: 0.5–128 µg/mL) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How do electronic and steric effects of substituents at position 6 influence the reactivity of 1,3-benzoxazole derivatives?
- Mechanistic insights :
- Electron-withdrawing groups (EWGs) : Nitro or isocyanate groups at position 6 enhance electrophilicity, facilitating nucleophilic attack (e.g., SNAr reactions) .
- Steric hindrance : Bulky substituents reduce reaction rates. For example, 6-bromo derivatives show slower substitution kinetics compared to chloro analogs .
- Case study : 6-Nitro-1,3-benzoxazole derivatives exhibited higher reactivity toward thiols (k ≈ 0.15 min⁻¹) than unsubstituted analogs .
Q. How can contradictory structure-activity relationship (SAR) data for benzoxazole derivatives be resolved?
- Approach :
Data normalization : Standardize assay conditions (e.g., pH, incubation time) to minimize variability .
Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO energies) with observed bioactivity .
Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., logP, polar surface area) .
- Example : A study on 6-methyl-2(3H)-benzothiazoles revealed that lipophilicity (logP >3.5) was critical for antimicrobial efficacy, resolving discrepancies in earlier SAR .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with high regioselectivity?
- Regiocontrol techniques :
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate position 6 selectively .
- Protecting groups : Temporarily block reactive sites (e.g., position 2 with acetyl) during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
